4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid
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Overview
Description
4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol.
Preparation Methods
The synthesis of 4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid involves several steps. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with dimethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .
Chemical Reactions Analysis
4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid can be compared with similar compounds such as:
4-chloro-2-nitrobenzoic acid: A precursor in the synthesis of the target compound.
Dimethylaminobenzoic acid: Another compound with similar structural features but different functional groups.
Chlorobenzoic acids: A class of compounds with varying substituents on the benzene ring, offering different chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-(dimethylaminomethylideneamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-13(2)6-12-9-5-7(11)3-4-8(9)10(14)15/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZFLYPLALWQFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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